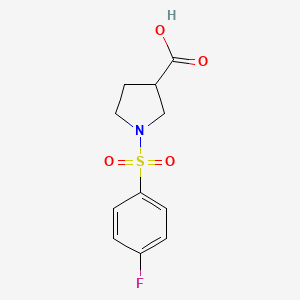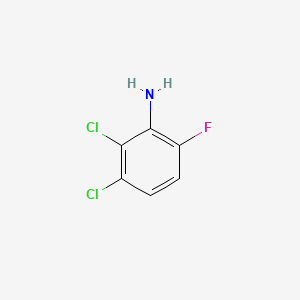
2,3-Dichloro-6-fluoroaniline
Descripción general
Descripción
2,3-Dichloro-6-fluoroaniline is a useful research compound. Its molecular formula is C6H4Cl2FN and its molecular weight is 180 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal and molecular structures utilizes derivatives similar to 2,3-dichloro-6-fluoroaniline, such as 2,6-dibromo-3-chloro-4-fluoroaniline, to understand the intermolecular interactions and structural characteristics of halogen-containing compounds. These analyses help in elucidating the physical properties and stability of such compounds, which can be crucial for the development of new materials and pharmaceuticals (Betz, 2015).
Fluorine Chemistry in Synthesis
Fluorine's unique properties are leveraged in organic synthesis to create compounds with potential pharmaceutical and agrochemical applications. The study of C-F bond activation is significant for the synthesis of fluoroorganic compounds, highlighting the importance of fluorinated analogs like this compound in developing new synthetic methodologies (Amii & Uneyama, 2009).
Fluorescent Probes for Biological Studies
Research involving the selective and efficient incorporation of fluorophores into proteins at defined sites, using derivatives of aniline compounds, enables advanced studies in protein dynamics, structure, and interactions. This method facilitates the exploration of biological processes at the molecular level, contributing to our understanding of cellular mechanisms and the development of novel diagnostic tools (Summerer et al., 2006).
Advanced Materials for Energy Applications
The modification of electrocatalytic anodes with fluorinated polyanilines, such as those related to this compound, demonstrates improved performance in microbial fuel cells. These materials offer enhanced protection against metabolic by-products and degradation, underscoring their potential in sustainable energy technologies (Niessen et al., 2004).
Mecanismo De Acción
The biological activity of anilines depends on their specific chemical structure and the nature of any substituent groups. Some anilines have been found to interact with various enzymes and receptors in the body, leading to a wide range of biological effects .
The pharmacokinetics of anilines, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s age, sex, health status, and genetic makeup .
The action of anilines can be affected by environmental factors such as temperature, pH, and the presence of other chemicals. These factors can influence the compound’s stability, solubility, and reactivity, thereby affecting its biological activity .
Análisis Bioquímico
Biochemical Properties
2,3-Dichloro-6-fluoroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes often leads to the formation of reactive intermediates that can further react with cellular macromolecules, potentially leading to toxic effects. Additionally, this compound can bind to proteins through covalent modifications, altering their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular functions . Moreover, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids . These molecular interactions and modifications ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time. This compound is relatively stable under ambient conditions, but it can degrade over time, especially under conditions that promote hydrolysis or oxidation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including chronic activation of stress response pathways and sustained inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild biochemical changes without significant toxicity . At higher doses, it can induce severe toxic effects, including hepatotoxicity, nephrotoxicity, and hematotoxicity . These adverse effects are often dose-dependent and can be attributed to the accumulation of reactive intermediates and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . The metabolic flux and levels of these metabolites can be influenced by the presence of other xenobiotics or changes in enzyme expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound in tissues is often influenced by its lipophilicity and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound play a role in directing it to specific organelles . The localization to mitochondria, for instance, can lead to mitochondrial dysfunction and altered energy production .
Propiedades
IUPAC Name |
2,3-dichloro-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSLAUXVJCSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302311 | |
| Record name | 2,3-Dichloro-6-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017777-51-3 | |
| Record name | 2,3-Dichloro-6-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-6-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide](/img/structure/B1530948.png)
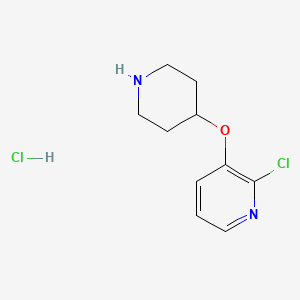
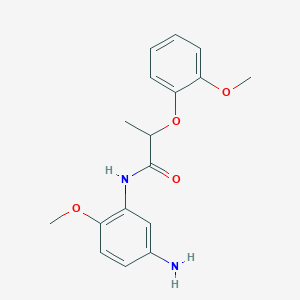
![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)
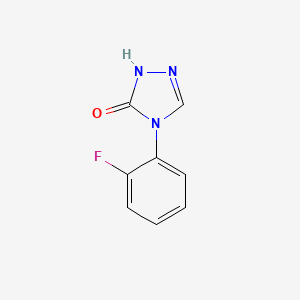

![3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide](/img/structure/B1530957.png)
![4-Pyridinepropanoicacid, 2,6-dichloro-a-[1-(methylamino)ethylidene]-b-oxo-, methyl ester](/img/structure/B1530958.png)

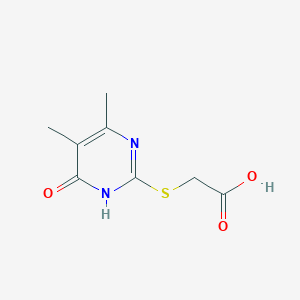
![4-{[5-(Trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B1530962.png)
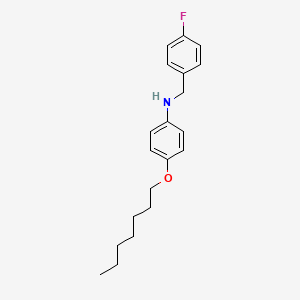
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride](/img/structure/B1530965.png)
